(3-Butoxy-2-fluorophenyl)boronic acid

Übersicht

Beschreibung

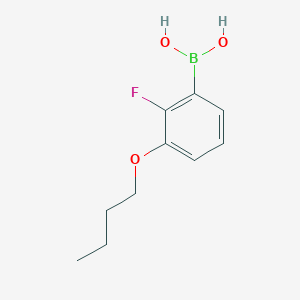

(3-Butoxy-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a butoxy group at the third position and a fluorine atom at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butoxy-2-fluorophenyl)boronic acid typically involves the reaction of an organometallic reagent with a boric ester. One common method is the electrophilic trapping of an organometallic reagent, such as an aryllithium or Grignard reagent, with a boric ester like triisopropyl borate or trimethyl borate. The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the high purity of the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed.

Analyse Chemischer Reaktionen

Types of Reactions: (3-Butoxy-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing derivatives.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for oxidation reactions.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Suzuki–Miyaura Coupling: The major product is a biaryl compound.

Oxidation: The major product is a phenol.

Substitution: The major products are substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of (3-Butoxy-2-fluorophenyl)boronic acid is in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction allows for the incorporation of the (3-butoxy-2-fluorophenyl) moiety into more complex organic molecules, facilitating the development of new pharmaceuticals and functional materials.

Table 1: Overview of Synthetic Applications

| Application | Description |

|---|---|

| Carbon-Carbon Bond Formation | Utilized in Suzuki-Miyaura coupling to synthesize complex organic compounds |

| Building Block | Serves as a precursor for various organic synthesis pathways |

| Functional Material Development | Contributes to creating materials with tailored properties |

Medicinal Chemistry

Potential Therapeutic Uses

The compound has shown promise in medicinal chemistry, particularly in the development of drugs targeting metabolic disorders. Boronic acids, including this compound, can modulate biological pathways, making them potential candidates for treating conditions such as diabetes and obesity .

Case Study: Antidiabetic Properties

Research indicates that boronic acids can enhance insulin sensitivity and glucose metabolism. For instance, studies have demonstrated that structurally similar boronic acids effectively bind to enzymes involved in glucose regulation, suggesting a potential role for this compound in diabetes management .

Understanding how this compound interacts with biological targets is essential for its application in drug development. Interaction studies can reveal its mechanism of action and help identify suitable biological targets.

Example: Enzyme Binding Studies

Studies have shown that boronic acids can bind to serine proteases and other enzymes, potentially inhibiting their activity. This interaction could be leveraged to design inhibitors for various therapeutic applications .

Wirkmechanismus

The mechanism of action of (3-Butoxy-2-fluorophenyl)boronic acid in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

2-Fluorophenylboronic acid: Similar structure but lacks the butoxy group.

4-Fluorophenylboronic acid: Similar structure but the fluorine atom is at the fourth position instead of the second.

Uniqueness: (3-Butoxy-2-fluorophenyl)boronic acid is unique due to the presence of both a butoxy group and a fluorine atom on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.

Biologische Aktivität

(3-Butoxy-2-fluorophenyl)boronic acid is a unique compound within the class of boronic acids, characterized by its structural features that include a boronic acid functional group, a butoxy substituent, and a fluorine atom on the phenyl ring. This article explores its biological activity, focusing on its applications in medicinal chemistry, its mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13BFO2. The presence of the butoxy group enhances its lipophilicity, which is crucial for biological interactions, while the fluorine atom contributes to its electronic properties, making it an effective reagent in various chemical reactions, particularly in Suzuki-Miyaura coupling processes.

1. Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For instance, various boronic compounds have been tested for their cytotoxic effects on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). In one study, compounds similar to this compound demonstrated a decrease in cell viability of cancer cells while maintaining higher viability in healthy cells. Specifically, at a concentration of 5 µM, cell viability dropped to 33% for cancer cells compared to 71% for healthy cells .

2. Antimicrobial Properties

The antimicrobial efficacy of boronic acids has also been explored. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi. For example, this compound may exhibit activity against Staphylococcus aureus and other pathogens, with inhibition zones ranging from 7 to 13 mm depending on the specific microbial species tested .

Comparative Analysis with Similar Compounds

The following table summarizes the structural comparisons and biological activities of this compound with other related boronic acids:

| Compound Name | Molecular Formula | Unique Features | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|---|

| This compound | C10H13BFO2 | Butoxy and fluorine substituents | Significant | Moderate |

| (3-Fluorophenyl)boronic acid | C6H6BFO2 | Lacks butoxy group; simpler structure | Limited | Low |

| (4-Fluorophenyl)boronic acid | C6H6BFO2 | Fluorine at para position | Minimal | Low |

| (3-Chloro-2-fluorophenyl)boronic acid | C6H5ClFBO2 | Chlorine instead of butoxy | Limited | Moderate |

| (4-Benzyloxy-3-fluorophenyl)boronic acid | C13H13BFO3 | Increased steric hindrance due to benzyloxy | Moderate | High |

Case Studies and Research Findings

- Study on Cytotoxicity : A study published in 2015 evaluated various boronic compounds for their cytotoxic effects against prostate cancer cells. It was found that specific structural modifications significantly impacted their anticancer activity, highlighting the importance of substituent choice on the phenyl ring .

- Antibacterial Screening : Another research effort focused on the antibacterial properties of boronic compounds against Klebsiella pneumoniae and other pathogens. The results indicated that certain derivatives exhibited promising antibacterial activity, suggesting potential therapeutic applications in treating infections .

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their biological effects revealed that modifications like fluorination can enhance binding affinities to target enzymes or receptors involved in cancer progression or microbial resistance.

Eigenschaften

IUPAC Name |

(3-butoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(10(9)12)11(13)14/h4-6,13-14H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJLIXXAMYHSLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716592 | |

| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871125-94-9 | |

| Record name | (3-Butoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.